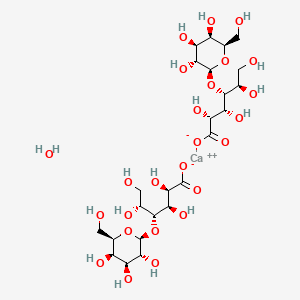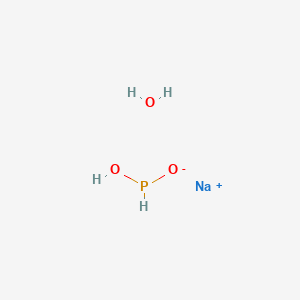
Calcium lactobionate hydrate
Vue d'ensemble
Description
Calcium lactobionate hydrate is a calcium salt of lactobionic acid, which is a disaccharide formed by the oxidation of lactose. It is a white, crystalline powder that is highly soluble in water but insoluble in alcohol and ether. This compound is often used in the food and pharmaceutical industries due to its calcium content and its ability to act as a firming agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium lactobionate hydrate can be synthesized through the oxidation of lactose using bromine water in the presence of calcium carbonate. The reaction produces lactobionic acid, which is then neutralized with calcium carbonate to form calcium lactobionate . The process can be summarized as follows:
Oxidation of Lactose: Lactose is oxidized using bromine water to form lactobionic acid.
Neutralization: Lactobionic acid is neutralized with calcium carbonate to form calcium lactobionate.
Industrial Production Methods
In industrial settings, calcium lactobionate is often produced through fermentation processes using microorganisms such as Pseudomonas taetrolens. The fermentation process involves controlling the pH and temperature to optimize the production of lactobionic acid, which is then neutralized with calcium carbonate to form calcium lactobionate .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium lactobionate hydrate primarily undergoes oxidation reactions. The oxidation of lactose to form lactobionic acid is a key reaction in its synthesis .
Common Reagents and Conditions
Oxidizing Agents: Bromine water is commonly used as an oxidizing agent in the synthesis of lactobionic acid.
Neutralizing Agents: Calcium carbonate is used to neutralize lactobionic acid to form calcium lactobionate.
Major Products
Lactobionic Acid: Formed by the oxidation of lactose.
Calcium Lactobionate: Formed by the neutralization of lactobionic acid with calcium carbonate.
Applications De Recherche Scientifique
Calcium lactobionate hydrate has a wide range of applications in scientific research:
Mécanisme D'action
Calcium lactobionate hydrate exerts its effects primarily through the dissociation of calcium ions and lactobionic acid in aqueous environments. The calcium ions play a crucial role in various physiological processes, including bone formation and muscle function. Lactobionic acid acts as a chelating agent, binding to metal ions and preventing their precipitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Gluconate: Another calcium salt used as a calcium supplement.
Calcium Lactate: A calcium salt of lactic acid used in food and pharmaceutical industries.
Calcium Bromide: Used in medicinal applications for its sedative properties.
Uniqueness
Calcium lactobionate hydrate is unique due to its high solubility in water and its ability to act as a firming agent in food products. Unlike calcium bromide, it does not cause adverse effects such as bromide rashes . Additionally, its use in the preparation of calcium-induced skim milk gels sets it apart from other calcium salts .
Propriétés
IUPAC Name |
calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22O12.Ca.H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h2*3-10,12-20H,1-2H2,(H,21,22);;1H2/q;;+2;/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;/m11../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUNXXYNUIALAY-BSLBODANSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44CaO25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-51-4, 110638-68-1 | |
| Record name | Calcium bis(4-O-(β-D-galactosyl)-D-gluconate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine](/img/structure/B8006853.png)










![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate](/img/structure/B8006937.png)


